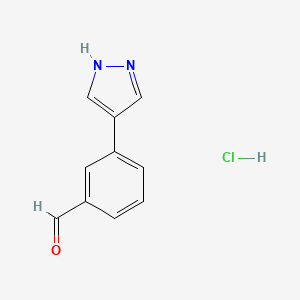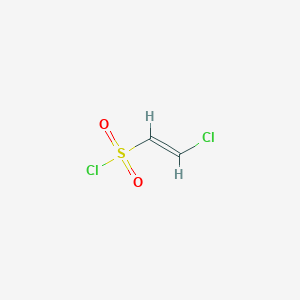
(E)-2-chloroethene-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-chloroethene-1-sulfonyl chloride is an organosulfur compound characterized by the presence of a sulfonyl chloride group attached to a chloroethene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-chloroethene-1-sulfonyl chloride typically involves the chlorination of ethene followed by sulfonylation. One common method includes the reaction of ethene with sulfuryl chloride (SO2Cl2) under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the sulfonyl chloride group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where ethene and sulfuryl chloride are reacted in a controlled environment. The use of advanced reactors and optimized reaction conditions ensures high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-2-chloroethene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonyl thiol derivatives.
Addition Reactions: The double bond in the chloroethene moiety can participate in addition reactions with electrophiles or nucleophiles, resulting in the formation of various addition products.
Oxidation and Reduction: The sulfonyl chloride group can be reduced to a sulfonyl group or oxidized to form sulfonic acids.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Catalysts: Aluminum chloride (AlCl3), iron(III) chloride (FeCl3)
Solvents: Dichloromethane (CH2Cl2), tetrahydrofuran (THF)
Major Products Formed
Sulfonamides: Formed by the reaction with amines
Sulfonate Esters: Formed by the reaction with alcohols
Sulfonyl Thiols: Formed by the reaction with thiols
Wissenschaftliche Forschungsanwendungen
(E)-2-chloroethene-1-sulfonyl chloride has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organosulfur compounds and as a reagent in organic synthesis.
Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: Investigated for its potential use in the development of pharmaceuticals and as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (E)-2-chloroethene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules or other chemical species. This reactivity is exploited in various chemical transformations and modifications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonyl Chloride: Similar in reactivity but lacks the chloroethene moiety.
Ethanesulfonyl Chloride: Similar structure but without the double bond and chlorine atom.
Benzenesulfonyl Chloride: Contains an aromatic ring instead of the chloroethene moiety.
Uniqueness
(E)-2-chloroethene-1-sulfonyl chloride is unique due to the presence of both a chloroethene moiety and a sulfonyl chloride group, which imparts distinct reactivity and potential for diverse chemical transformations.
Eigenschaften
Molekularformel |
C2H2Cl2O2S |
|---|---|
Molekulargewicht |
161.01 g/mol |
IUPAC-Name |
(E)-2-chloroethenesulfonyl chloride |
InChI |
InChI=1S/C2H2Cl2O2S/c3-1-2-7(4,5)6/h1-2H/b2-1+ |
InChI-Schlüssel |
HDRWVCCMIQAASS-OWOJBTEDSA-N |
Isomerische SMILES |
C(=C/Cl)\S(=O)(=O)Cl |
Kanonische SMILES |
C(=CCl)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(Methanesulfonylmethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13463829.png)
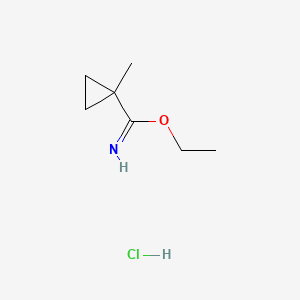

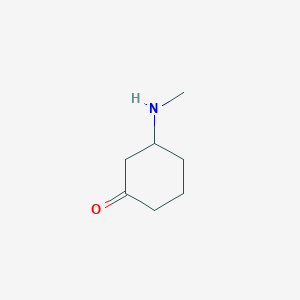
![(2-Chloroethyl)[(thiophen-2-yl)methyl]amine hydrochloride](/img/structure/B13463846.png)
![6-methylidene-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid](/img/structure/B13463857.png)
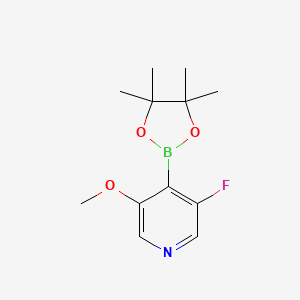
![[2-(Methoxymethyl)oxolan-2-yl]methanethiol](/img/structure/B13463872.png)
![2'-(Di-tert-butylphosphanyl)-3',6'-dimethoxy-2,6-bis(propan-2-yl)-[1,1'-biphenyl]-4-sulfonic acid](/img/structure/B13463880.png)

![tert-butyl N-{[4-(bromomethyl)bicyclo[2.2.2]octan-1-yl]methyl}carbamate](/img/structure/B13463888.png)
![N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}-2-(piperazin-1-yl)acetamide dihydrochloride](/img/structure/B13463900.png)
